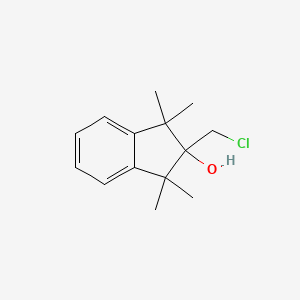
2-(Chloromethyl)-1,1,3,3-tetramethyl-2,3-dihydro-1H-inden-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Chloromethyl)-1,1,3,3-tetramethyl-2,3-dihydro-1H-inden-2-ol is an organic compound with a unique structure that includes a chloromethyl group attached to a tetramethyl-substituted indane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-1,1,3,3-tetramethyl-2,3-dihydro-1H-inden-2-ol typically involves the chloromethylation of a tetramethyl-substituted indane precursor. One common method involves the reaction of the indane derivative with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds under acidic conditions, facilitating the formation of the chloromethyl group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
化学反応の分析
Types of Reactions
2-(Chloromethyl)-1,1,3,3-tetramethyl-2,3-dihydro-1H-inden-2-ol can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction can be used to remove the chloromethyl group or to convert it into other functional groups.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield an azide derivative, while oxidation with potassium permanganate could produce a carboxylic acid derivative.
科学的研究の応用
2-(Chloromethyl)-1,1,3,3-tetramethyl-2,3-dihydro-1H-inden-2-ol has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry:
Material Science: Can be used in the development of new materials with specific properties.
作用機序
The mechanism of action of 2-(Chloromethyl)-1,1,3,3-tetramethyl-2,3-dihydro-1H-inden-2-ol depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. In medicinal chemistry, its mechanism would involve interactions with biological targets, potentially affecting molecular pathways related to its functional groups.
類似化合物との比較
Similar Compounds
2-(Chloromethyl)benzimidazole: Used as an intermediate in pharmaceutical synthesis.
2-((3-(Chloromethyl)-benzoyl)oxy)benzoic Acid: Known for its anti-inflammatory and analgesic properties.
Uniqueness
2-(Chloromethyl)-1,1,3,3-tetramethyl-2,3-dihydro-1H-inden-2-ol is unique due to its tetramethyl-substituted indane ring, which imparts specific steric and electronic properties that can influence its reactivity and interactions in various applications.
特性
CAS番号 |
919301-23-8 |
|---|---|
分子式 |
C14H19ClO |
分子量 |
238.75 g/mol |
IUPAC名 |
2-(chloromethyl)-1,1,3,3-tetramethylinden-2-ol |
InChI |
InChI=1S/C14H19ClO/c1-12(2)10-7-5-6-8-11(10)13(3,4)14(12,16)9-15/h5-8,16H,9H2,1-4H3 |
InChIキー |
RBZUIPDYJGALDZ-UHFFFAOYSA-N |
正規SMILES |
CC1(C2=CC=CC=C2C(C1(CCl)O)(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


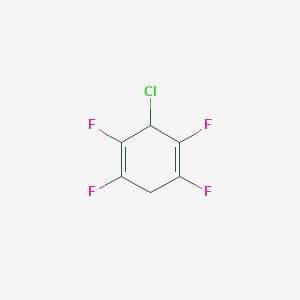
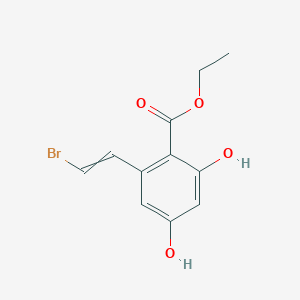
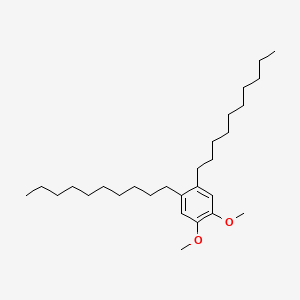
![1-Piperidinecarboxylic acid, 4-[4-[[2-fluoro-4-(Methylsulfonyl)phenyl]aMino]-6,7-dihydro-8H-pyriMido[5,4-b][1,4]oxazin-8-yl]-, 1-Methylethyl ester](/img/structure/B12624036.png)
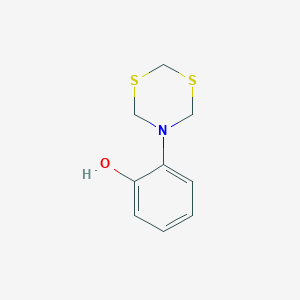

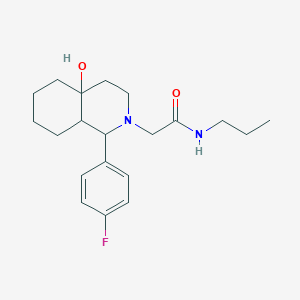

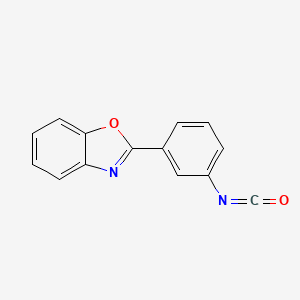
![4-Ethoxy-6-(3-ethoxyphenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12624059.png)
![1-[1-(3,4-Dimethoxyphenyl)-2-phenylethenyl]pyrrolidine](/img/structure/B12624065.png)
![(6R)-4-[(4-methoxyphenyl)methyl]-6-(4-nitrophenyl)morpholin-3-one](/img/structure/B12624067.png)

![Methyl 2-[[4-(4-bromo-2-fluorophenyl)-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carbonyl]amino]acetate](/img/structure/B12624085.png)
